molecular formula C12H17ClF3N B11761064 Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride

Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride

Cat. No.: B11761064
M. Wt: 267.72 g/mol
InChI Key: JEUOJLAFAKCAIX-UHFFFAOYSA-N
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Description

Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a chemical compound that features a butyl group attached to an amine, which is further connected to a benzyl group substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride typically involves the following steps:

    Formation of the Benzylamine Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)benzyl chloride with butylamine under basic conditions to form the benzylamine intermediate.

    Hydrochloride Formation: The benzylamine intermediate is then treated with hydrochloric acid to form the hydrochloride salt of Butyl({[3-(trifluoromethyl)phenyl]methyl})amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

    Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkylated or N-acylated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential biological activity, including as a ligand for certain receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.

    Celecoxib: Another trifluoromethyl-containing compound used as an anti-inflammatory drug.

    Trifluoromethylbenzylamine: Similar structure but without the butyl group.

Uniqueness

Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride is unique due to the combination of the butyl group and the trifluoromethyl-substituted benzyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a chemical compound notable for its structural features, particularly the trifluoromethyl group, which enhances its biological activity. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H16ClF3N
  • Molecular Weight : 267.72 g/mol
  • IUPAC Name : N-[[3-(trifluoromethyl)phenyl]methyl]butan-1-amine; hydrochloride

The trifluoromethyl group significantly influences the compound's lipophilicity and binding affinity to various biological targets, making it a candidate for pharmacological studies.

Mechanisms of Biological Activity

Research indicates that this compound may modulate the activity of specific receptors and enzymes. The following mechanisms have been proposed:

  • Receptor Binding : The trifluoromethyl group enhances the compound's ability to bind to certain receptors, potentially affecting neurotransmitter systems and other biological pathways.
  • Enzymatic Inhibition : Preliminary studies suggest that this compound might act as an inhibitor in various enzymatic pathways, impacting cellular functions and signaling pathways .

Antimicrobial Activity

Recent studies have assessed the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1 µg/mL
Methicillin-resistant S. aureus (MRSA)1 µg/mL

These findings indicate significant antimicrobial properties, suggesting potential applications in treating bacterial infections .

Case Studies

  • Study on Receptor Modulation : A study explored the compound's interaction with neurotransmitter receptors, revealing that it could enhance the binding affinity to serotonin receptors, which may contribute to its therapeutic effects in mood disorders.
  • Antimicrobial Efficacy Assessment : Another study evaluated its effectiveness against MRSA, demonstrating that this compound exhibited potent activity, comparable to existing antibiotics .

Applications and Future Research Directions

The unique properties of this compound suggest several potential applications:

  • Pharmacological Development : Its ability to modulate receptor activity positions it as a candidate for developing new treatments for psychiatric disorders and infections.
  • Further Mechanistic Studies : Detailed mechanistic studies are required to elucidate its pathways and targets within biological systems, which will be crucial for evaluating its therapeutic potential and safety profile.

Properties

Molecular Formula

C12H17ClF3N

Molecular Weight

267.72 g/mol

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]butan-1-amine;hydrochloride

InChI

InChI=1S/C12H16F3N.ClH/c1-2-3-7-16-9-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8,16H,2-3,7,9H2,1H3;1H

InChI Key

JEUOJLAFAKCAIX-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC(=CC=C1)C(F)(F)F.Cl

Origin of Product

United States

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